ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by its unique trifluoroethyl group Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate, followed by cyclization and subsequent functionalization steps. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound’s unique trifluoroethyl group makes it useful in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile: Known for its use in the synthesis of insecticides like Fipronil.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are notable for their CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is unique due to its trifluoroethyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity in various applications. This makes it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
1020722-97-7 |
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Molecular Formula |
C8H10F3N3O2 |
Molecular Weight |
237.18 g/mol |
IUPAC Name |
ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H10F3N3O2/c1-2-16-7(15)5-3-13-14(6(5)12)4-8(9,10)11/h3H,2,4,12H2,1H3 |
InChI Key |
FZUUDRQUJRYPNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC(F)(F)F)N |
Purity |
95 |
Origin of Product |
United States |
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